molecular formula C8H14ClNO2 B6296879 (R,E)-3-(1-Methylpyrrolidin-2-yl)acrylic acid hydrochloride CAS No. 2243041-69-0

(R,E)-3-(1-Methylpyrrolidin-2-yl)acrylic acid hydrochloride

Cat. No.: B6296879
CAS No.: 2243041-69-0
M. Wt: 191.65 g/mol
InChI Key: GDYGMTVBUGKDCZ-WMNOSTMQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R,E)-3-(1-Methylpyrrolidin-2-yl)acrylic acid hydrochloride is a chemical compound known for its unique structure and properties It is a derivative of acrylic acid, featuring a pyrrolidine ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R,E)-3-(1-Methylpyrrolidin-2-yl)acrylic acid hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.

    Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions using methylating agents like methyl iodide.

    Acrylic Acid Derivative Formation: The acrylic acid moiety is introduced through a condensation reaction with an appropriate aldehyde or ketone.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, where nucleophiles replace the methyl group or other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like halides, amines, or thiols, often under basic or neutral conditions.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

(R,E)-3-(1-Methylpyrrolidin-2-yl)acrylic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (R,E)-3-(1-Methylpyrrolidin-2-yl)acrylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    (R,E)-3-(1-Methylpyrrolidin-2-yl)propionic acid hydrochloride: Similar structure but with a propionic acid moiety instead of acrylic acid.

    (R,E)-3-(1-Methylpyrrolidin-2-yl)butyric acid hydrochloride: Features a butyric acid moiety, differing in chain length and properties.

Uniqueness: (R,E)-3-(1-Methylpyrrolidin-2-yl)acrylic acid hydrochloride is unique due to its specific combination of a pyrrolidine ring, methyl group, and acrylic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

(E)-3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c1-9-6-2-3-7(9)4-5-8(10)11;/h4-5,7H,2-3,6H2,1H3,(H,10,11);1H/b5-4+;/t7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYGMTVBUGKDCZ-WMNOSTMQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C=CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@@H]1/C=C/C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.